Pentafluorophenyl 5-bromo-4-methyl-1,3-thiazole-2-sulfonate
Description
Pentafluorophenyl 5-bromo-4-methyl-1,3-thiazole-2-sulfonate (CAS: 284040-71-7) is a halogenated sulfonate ester featuring a thiazole core substituted with bromine (5-position), methyl (4-position), and a pentafluorophenyl sulfonate group. This compound is structurally characterized by its electron-deficient aromatic system (pentafluorophenyl) and sulfonate ester functionality, which may enhance solubility and reactivity in synthetic applications.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 5-bromo-4-methyl-1,3-thiazole-2-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3BrF5NO3S2/c1-2-9(11)21-10(17-2)22(18,19)20-8-6(15)4(13)3(12)5(14)7(8)16/h1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPCWBNDEFDKDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3BrF5NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentafluorophenyl 5-bromo-4-methyl-1,3-thiazole-2-sulfonate typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . The resulting intermediate is then further reacted with pentafluorophenyl bromide under controlled conditions to yield the final compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process generally includes the use of high-purity reagents and solvents, precise temperature control, and continuous monitoring to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pentafluorophenyl 5-bromo-4-methyl-1,3-thiazole-2-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
Pentafluorophenyl 5-bromo-4-methyl-1,3-thiazole-2-sulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pentafluorophenyl 5-bromo-4-methyl-1,3-thiazole-2-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluorophenyl group enhances the compound’s ability to form strong interactions with aromatic residues in proteins, while the thiazole ring can participate in hydrogen bonding and other non-covalent interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
*Calculated based on molecular formulas from SMILES or CAS data.
Research Findings and Inferred Properties
Electron-Withdrawing Effects: The pentafluorophenyl group in the target compound enhances the sulfonate’s leaving ability compared to non-fluorinated analogs. This property is critical in nucleophilic aromatic substitution or Suzuki-Miyaura coupling .
Thermal Stability : Fluorinated aromatic systems, as seen in PC61BPF , often exhibit high thermal stability. The target compound may similarly resist degradation in high-temperature applications.
Biological Activity
Pentafluorophenyl 5-bromo-4-methyl-1,3-thiazole-2-sulfonate (PFPT) is a specialized organic compound notable for its complex structure, which includes a thiazole ring and a pentafluorophenyl group. This unique configuration imparts distinct biological activities, making it a subject of interest in pharmacological research. The compound is primarily explored for its potential applications in enzyme inhibition and interactions with biological targets.
- Molecular Formula : C10H3BrF5NO3S2
- Molecular Weight : 424.2 g/mol
- CAS Number : 1421605-11-9
The compound's structure allows it to participate in various chemical reactions, including substitution and oxidation, which are crucial for its biological activity.
PFPT interacts with specific molecular targets such as enzymes and receptors. The pentafluorophenyl group enhances the compound's ability to form strong interactions with aromatic residues in proteins, while the thiazole ring can participate in hydrogen bonding and other non-covalent interactions. This dual interaction mechanism is vital for its biological efficacy.
Enzyme Inhibition
PFPT has been studied for its inhibitory effects on various enzymes, particularly those involved in neurotransmitter regulation. For instance, compounds containing thiazole rings have shown promising acetylcholinesterase (AChE) inhibitory activity, which is crucial in the context of neurodegenerative diseases like Alzheimer's.
| Compound | IC50 Value (µM) | Target Enzyme |
|---|---|---|
| PFPT | TBD | AChE |
| Coumarin-Thiazole Derivative | 2.7 | AChE |
The above table illustrates that while specific IC50 values for PFPT are still to be determined, related compounds demonstrate significant inhibitory potential against AChE.
Antimicrobial Activity
Research indicates that compounds similar to PFPT exhibit notable antimicrobial properties. Studies have shown that thiazole derivatives can inhibit the growth of various pathogens, suggesting that PFPT may also possess similar properties.
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of thiazole derivatives on cancer cell lines. PFPT's structural similarity to these derivatives suggests potential anticancer activity through apoptosis induction in malignant cells.
- Neuroprotective Effects : Preliminary studies have indicated that thiazoles can protect neuronal cells from oxidative stress, hinting at PFPT’s possible role in neuroprotection.
Comparative Analysis with Similar Compounds
To understand PFPT's unique properties better, it is helpful to compare it with structurally related compounds:
| Compound | Structure Features | Biological Application |
|---|---|---|
| Bromopentafluorobenzene | Lacks thiazole ring | Less versatile in biological applications |
| Pentafluorobenzyl Bromide | Contains benzyl group | Different reactivity; limited applications |
| PFPT | Thiazole + Pentafluorophenyl | Broad applications in enzyme inhibition |
PFPT stands out due to the combination of its pentafluorophenyl group and thiazole ring, enhancing its reactivity and application range compared to its analogs.
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